Isopropyl 4-(4-aminophenyl)butyrate

Catalog No.
S3483224
CAS No.
94086-77-8
M.F
C13H19NO2
M. Wt
221.29 g/mol
Availability
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Isopropyl 4-(4-aminophenyl)butyrate

CAS Number

94086-77-8

Product Name

Isopropyl 4-(4-aminophenyl)butyrate

IUPAC Name

propan-2-yl 4-(4-aminophenyl)butanoate

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c1-10(2)16-13(15)5-3-4-11-6-8-12(14)9-7-11/h6-10H,3-5,14H2,1-2H3

InChI Key

FWVZCPVWNAKKJH-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CCCC1=CC=C(C=C1)N

Canonical SMILES

CC(C)OC(=O)CCCC1=CC=C(C=C1)N

Isopropyl 4-(4-aminophenyl)butyrate is a chemical compound with the molecular formula C13H19NO2C_{13}H_{19}NO_2 and a molecular weight of approximately 221.295 g/mol. It is characterized by its structure, which includes an isopropyl group attached to a butyrate moiety, along with a para-aminophenyl substituent. This compound has a density of 1.049 g/cm³ and a boiling point of 346.3 °C at 760 mmHg, making it relatively stable under standard conditions .

Typical for esters and amines. Key reactions include:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, isopropyl 4-(4-aminophenyl)butyrate can hydrolyze to yield 4-(4-aminophenyl)butyric acid and isopropanol.
  • Transesterification: This compound can react with alcohols to form different esters, which may have varying biological activities.
  • Nucleophilic Substitution: The amine group can undergo reactions typical of amines, such as acylation or alkylation.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of isopropyl 4-(4-aminophenyl)butyrate typically involves the following steps:

  • Formation of Butyric Acid Derivative: The starting material, butyric acid, is reacted with an appropriate amine (such as para-aminophenol) in the presence of a coupling agent to form the corresponding amide.
  • Esterification: The resulting amide is then treated with isopropanol in the presence of an acid catalyst to yield isopropyl 4-(4-aminophenyl)butyrate.
  • Purification: The product can be purified through recrystallization or chromatography to achieve the desired purity level.

This synthetic route allows for the efficient production of the compound while minimizing side reactions .

Isopropyl 4-(4-aminophenyl)butyrate has several applications:

  • Pharmaceutical Industry: Due to its potential anti-inflammatory properties, it could be developed into therapeutic agents for pain management.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Cosmetic Formulations: Its properties may also be utilized in cosmetic products aimed at reducing skin inflammation or irritation.

Similar Compounds: Comparison

Isopropyl 4-(4-aminophenyl)butyrate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey Characteristics
Isopropyl 3-(3-aminophenyl)propanoateC13H19NO2Similar structure; potential analgesic effects.
Isobutyl 4-(4-aminophenyl)butanoateC13H19NO2Variation in alkyl chain; explored for anti-inflammatory properties.
Ethyl 4-(4-aminophenyl)butanoateC12H17NO2Shorter alkyl chain; studied for similar pharmacological effects.

These compounds highlight the uniqueness of isopropyl 4-(4-aminophenyl)butyrate through its specific alkyl group and potential interactions within biological systems, differentiating it from other analogs .

XLogP3

2.5

Other CAS

94086-77-8

Wikipedia

Isopropyl 4-(4-aminophenyl)butyrate

Dates

Modify: 2023-07-26

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